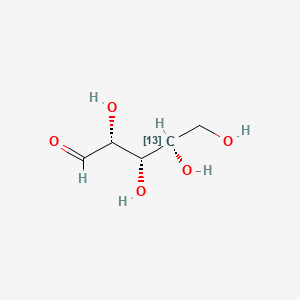
Xylose-4-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose-4-13C: is a stable isotope-labeled compound of xylose, where the carbon-13 isotope is incorporated at the fourth carbon position. Xylose is a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The incorporation of carbon-13 makes it useful for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Xylose-4-13C involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that have been fed with carbon-13 labeled substrates. The labeled xylose can then be extracted and purified .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Saccharomyces cerevisiae or Escherichia coli are genetically engineered to metabolize carbon-13 labeled substrates, resulting in the production of this compound. The fermentation broth is then processed to isolate and purify the labeled xylose .
化学反応の分析
Types of Reactions: Xylose-4-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: Xylose can be reduced to form xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to form xylulose.
Dehydration: Xylose can be dehydrated to form furfural.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isomerization: Isomerization can be catalyzed by enzymes such as xylose isomerase.
Dehydration: Dehydration to furfural can be achieved using acid catalysts such as hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Xylonic acid
Reduction: Xylitol
Isomerization: Xylulose
Dehydration: Furfural
科学的研究の応用
Chemistry: Xylose-4-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic pathways .
Biology: In biological research, this compound is used to trace the metabolism of xylose in various organisms. It helps in understanding the metabolic pathways and the role of xylose in cellular processes .
Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It is also used in metabolic studies to investigate disorders related to carbohydrate metabolism .
Industry: In the biofuel industry, this compound is used to optimize the fermentation processes for the production of bioethanol from lignocellulosic biomass. It helps in understanding the efficiency of xylose utilization by different microorganisms .
作用機序
Xylose-4-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate. This intermediate plays a critical role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .
類似化合物との比較
Xylulose-5-phosphate: An intermediate in the pentose phosphate pathway.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Furfural: A dehydration product of xylose used as a precursor for various chemicals.
Uniqueness: Xylose-4-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and metabolic studies. The labeled carbon allows for precise tracking of the compound in various biochemical processes, providing insights that are not possible with unlabeled xylose .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1 |
InChIキー |
PYMYPHUHKUWMLA-YCRBQOMOSA-N |
異性体SMILES |
C([13C@H]([C@@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



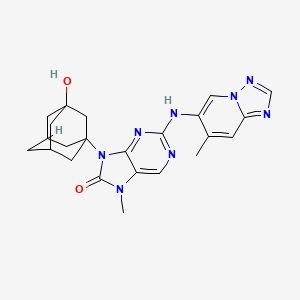


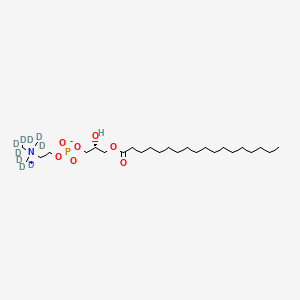
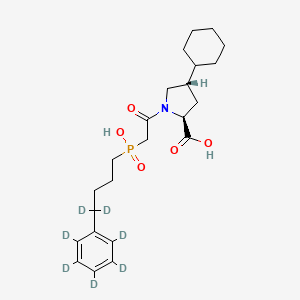

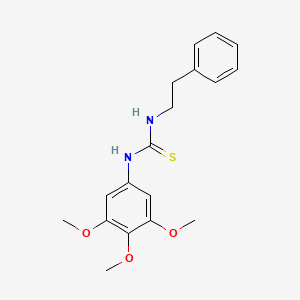
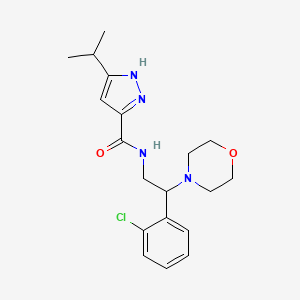
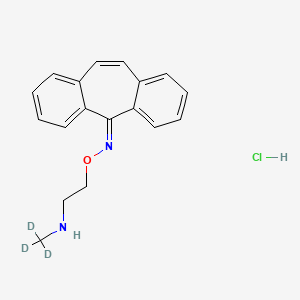

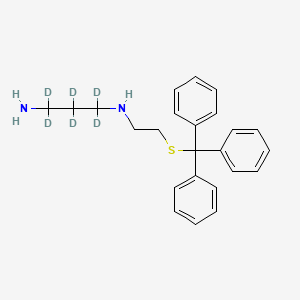

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
